molecular formula C8H10N2O3 B2836928 5-Acetyl-2H-pyrazole-3-carboxylic acid ethyl ester CAS No. 37622-89-2

5-Acetyl-2H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B2836928
CAS No.: 37622-89-2
M. Wt: 182.179
InChI Key: DUGSTTIFTRKIBL-UHFFFAOYSA-N
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Description

5-Acetyl-2H-pyrazole-3-carboxylic acid ethyl ester (CAS: 37622-89-2) is a pyrazole derivative with an acetyl group at position 5 and an ethyl ester at position 3. It is commercially available at 98% purity (Catalog No. QK-2554) . The compound has demonstrated significant utility as an anticorrosive agent, achieving 90.75% inhibition efficiency for mild steel in 1 M HCl at 100 ppm concentration . Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol. The acetyl group enhances electron-withdrawing effects, stabilizing the molecule in acidic environments, which is critical for its corrosion inhibition properties .

Properties

IUPAC Name

ethyl 3-acetyl-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)7-4-6(5(2)11)9-10-7/h4H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGSTTIFTRKIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37622-89-2
Record name 5-ACETYL-2H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER
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Record name Ethyl 5-acetylpyrazole-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

5-Acetyl-2H-pyrazole-3-carboxylic acid ethyl ester has been identified as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives exhibit a range of biological activities, making them potential candidates for drug development.

Antidiabetic and Metabolic Disorders

Research indicates that pyrazole derivatives can act as agonists for nicotinic acid receptors, which are implicated in metabolic disorders such as dyslipidemia and type 2 diabetes. The compound has shown promise in formulations aimed at treating conditions like atherosclerosis and insulin resistance .

Table 1: Biological Activities of Pyrazole Derivatives

CompoundActivityReference
This compoundAgonist for nicotinic acid receptor
3-(1-Ethyl-1H-indol-3-yl)-1H-pyrazole-5-carboxylic acidInhibitor of human carbonic anhydrases

Antimicrobial Properties

The compound has also been investigated for its antifungal activity. Studies have demonstrated that certain derivatives possess significant antifungal properties, which could be harnessed for therapeutic purposes .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is utilized in the development of agrochemicals, particularly pesticides.

Insecticidal and Acaricidal Activity

The compound serves as an intermediate for synthesizing insecticides and acaricides. Its derivatives have been reported to exhibit effective insecticidal properties against various pests, making them valuable in agricultural applications .

Table 2: Agrochemical Properties

CompoundApplicationReference
This compoundInsecticide precursor
Various pyrazole derivativesAcaricidal activity

Synthetic Applications

This compound is widely used as a building block in organic synthesis due to its ability to undergo various chemical transformations.

Synthesis of Complex Molecules

The compound can be utilized in the synthesis of more complex organic molecules through reactions such as alkylation and acylation. It has been documented that this compound can be effectively transformed into other useful derivatives with specific functional groups, enhancing its utility in synthetic chemistry .

Table 3: Synthetic Transformations

Reaction TypeProductYield (%)Reference
AlkylationVarious alkyl derivativesUp to 95%
AcylationFunctionalized pyrazolesHigh yield

Case Study: Synthesis of Antidiabetic Agents

A study focusing on the synthesis of antidiabetic agents highlighted the role of this compound as a key intermediate. The research demonstrated that modifying the structure of this compound could lead to enhanced biological activity against metabolic disorders .

Case Study: Development of Insecticides

Another case study explored the use of this compound in developing new insecticides. The findings indicated that specific modifications to the pyrazole ring significantly improved insecticidal efficacy against common agricultural pests .

Mechanism of Action

The mechanism of action of 5-Acetyl-2H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Pyrazole derivatives exhibit diverse properties based on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Primary Application
5-Acetyl-2H-pyrazole-3-carboxylic acid ethyl ester C₉H₁₀N₂O₃ 194.19 Acetyl (C-5), ethyl ester (C-3) Corrosion inhibition in acidic media
5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester C₇H₉ClN₂O₂ 188.61 Chloromethyl (C-5), methyl ester (C-3) Intermediate in organic synthesis
5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester C₁₂H₁₂ClN₃O₂ 265.70 3-Chloropyridinyl (C-5), methyl (N-1) Not specified; potential pharmacological use due to aromaticity
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester C₁₀H₁₆N₂O₂ 196.25 Propyl (C-3), methyl (N-1) Phosphodiesterase identification
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester C₁₂H₁₂ClN₃O₂ 265.70 2-Chlorophenyl (N-1), amino (C-5) Likely bioactive due to aromatic and amino groups

Biological Activity

5-Acetyl-2H-pyrazole-3-carboxylic acid ethyl ester (APCE) is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structural features, including an acetyl group at the 5-position and an ethyl ester at the 3-position. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C10_{10}H12_{12}N2_{2}O3_{3}
  • Molecular Weight : 182.18 g/mol
  • CAS Number : 37622-89-2

Synthesis

The synthesis of APCE typically involves the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions in a suitable solvent like ethanol, followed by acetylation using acetic anhydride. This method allows for the efficient production of the compound with high purity and yield.

APCE exhibits its biological effects through various mechanisms, primarily by interacting with specific enzymes and receptors. Notably, it has been identified as a potent and selective inhibitor of carboxamide ribonucleotide transformylase (CRT), which plays a crucial role in nucleotide metabolism . This inhibition can lead to altered cellular proliferation and apoptosis, making it a candidate for further therapeutic exploration.

Antimicrobial Properties

Research has demonstrated that APCE possesses significant antimicrobial activity against various bacterial strains. For instance, studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

APCE has also been studied for its anti-inflammatory properties. In vitro experiments show that it can reduce the production of pro-inflammatory cytokines, thereby modulating inflammatory pathways. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

The compound's ability to induce apoptosis in cancer cell lines has been documented, highlighting its potential as an anticancer agent. In particular, APCE has shown effectiveness in inhibiting tumor growth in models of breast and colon cancer, making it a subject of interest for developing new cancer therapies .

Case Studies

  • Anticorrosive Application : A study examined the use of APCE as an anticorrosive agent for mild steel exposed to hydrochloric acid (HCl). The results indicated that APCE significantly mitigated corrosion rates, showcasing its utility beyond biological applications .
  • Cellular Mechanisms : Another investigation focused on the cellular mechanisms underlying APCE's effects on oxidative stress responses. It was found that APCE modulates gene expression related to oxidative stress, suggesting a protective role against cellular damage .

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
5-Acetyl-2H-pyrazole-3-carboxylic acidAcetyl group at 5-positionAntimicrobial, anti-inflammatory
5-Methyl-2H-pyrazole-3-carboxylic acidMethyl group instead of acetylLess potent than APCE
5-Phenyl-2H-pyrazole-3-carboxylic acidPhenyl group at 5-positionAnticancer activity observed

APCE is distinguished from similar compounds by its specific acetyl substitution, which enhances its reactivity and biological activity.

Q & A

Q. What are the common synthetic routes for 5-Acetyl-2H-pyrazole-3-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or via functionalization of pre-formed pyrazole cores. For example, ethyl oxalyl chloride has been used in one-pot reactions with aminopyridine carboximides under reflux in tetrahydrofuran, achieving moderate yields . Reaction optimization often involves adjusting catalysts (e.g., ionic liquids like [TMDPH₂]²⁺[SO₄]²⁻ for improved efficiency), solvent systems (ethanol/water mixtures), and temperature . Thermal methods may require longer reaction times compared to catalytic protocols .

Q. How is this compound characterized structurally and analytically?

Characterization includes:

  • Elemental analysis to confirm purity and stoichiometry .
  • Spectroscopic techniques :
  • IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, acetyl groups at ~1650 cm⁻¹) .
  • ¹H/¹³C NMR to resolve substituent positions (e.g., ethyl ester protons at δ ~1.3 ppm (triplet) and ~4.3 ppm (quartet)) .
  • Mass spectrometry for molecular ion confirmation (e.g., [M]+ peaks matching calculated molecular weights) .

Q. What are the key solubility and stability considerations for handling this compound?

The ethyl ester group enhances lipid solubility, making it soluble in organic solvents like dichloromethane or THF. Stability tests under varying pH and temperature (e.g., 25°C vs. reflux conditions) are critical to avoid hydrolysis of the ester or acetyl groups. Storage recommendations include inert atmospheres and desiccated environments .

Advanced Research Questions

Q. How can reaction pathways be optimized to improve yields and reduce byproducts?

Computational methods, such as quantum chemical reaction path searches, can predict optimal conditions (e.g., solvent polarity, catalyst loading) . For instance, ionic liquids like [TMDPH₂]²⁺[SO₄]²⁻ reduce reaction times by 50% compared to thermal methods . Experimental validation via Design of Experiments (DoE) is recommended to balance variables like temperature and stoichiometry .

Q. What structural modifications enhance the biological activity of this compound, and how are they validated?

Substituent variations at positions 3 and 5 of the pyrazole ring influence pharmacological activity. For example:

  • Acetyl group replacement with sulfonyl or carbamoyl moieties alters anti-inflammatory potency .
  • Ethyl ester hydrolysis to carboxylic acids can improve water solubility but may reduce membrane permeability. Biological validation involves in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) and in vivo ulcerogenicity studies .

Q. How do contradictory data on synthesis yields or biological outcomes arise, and how can they be resolved?

Discrepancies often stem from:

  • Catalyst efficiency : Ionic liquids vs. traditional acids/bases .
  • Reaction scaling : Lab-scale vs. pilot-scale conditions affecting mixing or heat transfer. Resolution requires rigorous replication under controlled parameters and meta-analysis of literature data. For example, yields for similar pyrazole esters vary from 51% to 59% depending on purification methods .

Q. What computational tools are effective in modeling the compound’s reactivity or binding interactions?

  • Density Functional Theory (DFT) predicts reaction intermediates and transition states for synthetic optimization .
  • Molecular docking (e.g., AutoDock Vina) screens binding affinities to targets like cyclooxygenase enzymes .
  • Molecular Dynamics (MD) simulations assess stability in biological membranes .

Methodological Resources

  • Synthetic Protocols : Detailed procedures for azide-functionalized analogs .
  • Analytical Data Tables : NMR shifts, IR bands, and mass spectra for structural confirmation .
  • Toxicity and Safety : EPA DSSTox and ECHA guidelines for handling and disposal .

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